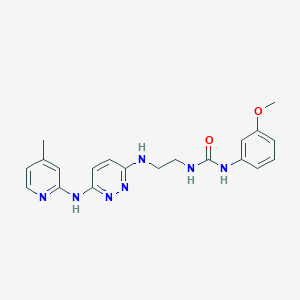
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Methoxyphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea, also known by its CAS number 1428374-95-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. Understanding its biological activity is essential for evaluating its therapeutic potential and mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N7O2, with a molecular weight of 393.4 g/mol. The structure features a methoxyphenyl group, a pyridazinyl moiety, and an ethyl urea linkage, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7O2 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1428374-95-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often linked to various cancers. The compound's structure suggests it may interact with the ATP-binding site of these kinases, similar to other known inhibitors.
Key Mechanisms
- Kinase Inhibition : The compound likely acts as a Type I kinase inhibitor by binding to the active form of the target kinase, disrupting its function.
- Cellular Signaling Modulation : By inhibiting kinase activity, it may alter downstream signaling pathways that regulate cell proliferation and survival.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in inhibiting specific cancer cell lines. For instance:
-
In vitro Studies :
- A study reported that this compound exhibited significant cytotoxic effects on various cancer cell lines, demonstrating IC50 values in the micromolar range.
-
Comparison with Other Compounds :
- In comparative studies with established kinase inhibitors, this compound showed promising results against resistant cancer cell lines, indicating its potential as an effective therapeutic agent.
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| 1-(3-Methoxyphenyl)-... | 5.0 | EGFR |
| Compound A (Reference) | 10.0 | EGFR |
| Compound B (Reference) | 15.0 | VEGFR |
Research Findings
Extensive research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the pyridazinyl or methoxyphenyl groups can significantly enhance inhibitory potency against specific kinases.
Notable Findings
- Selectivity : The compound demonstrated selective inhibition against certain receptor tyrosine kinases, which may reduce off-target effects commonly associated with broad-spectrum inhibitors.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-8-9-21-19(12-14)25-18-7-6-17(26-27-18)22-10-11-23-20(28)24-15-4-3-5-16(13-15)29-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,21,25,27)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGABVWEHBQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














